- Asymmetric synthesis of both the enantiomers of antidepressant venlafaxine and its analoguesTetrahedron Letters, 2012, 53(15), 1990-1992,
Cas no 93413-44-6 (S-Venlafaxine)

S-Venlafaxine structure
Nome do Produto:S-Venlafaxine
N.o CAS:93413-44-6
MF:C17H27NO2
MW:277.401785135269
CID:801326
S-Venlafaxine Propriedades químicas e físicas
Nomes e Identificadores
-
- Cyclohexanol,1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-
- S-Venlafaxine
- 1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol
- (-)-Venlafaxine
- (1R)-1-[2-dimethylamino-1-(4-methoxy-phenyl)-ethyl]cyclohexanol
- (S)-VENLAFAXINE
- 1-[(1S)-2-(DIMETHYLAMINO)-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL
- BIDD:GT0838
- R(-)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)-ethyl]cyclohexanol
- R-venlafaxine
- 1-[(1S)-2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (ACI)
- Cyclohexanol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-, (S)- (ZCI)
-
- Inchi: 1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m1/s1
- Chave InChI: PNVNVHUZROJLTJ-MRXNPFEDSA-N
- SMILES: [C@@H](C1C=CC(OC)=CC=1)(C1(CCCCC1)O)CN(C)C
Propriedades Computadas
- Massa Exacta: 277.204179g/mol
- Carga de Superfície: 0
- XLogP3: 2.9
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Ligações Rotativas: 5
- Massa monoisotópica: 277.204179g/mol
- Massa monoisotópica: 277.204179g/mol
- Superfície polar topológica: 32.7Ų
- Contagem de Átomos Pesados: 20
- Complexidade: 279
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
Propriedades Experimentais
- Ponto de Fusão: 102-104°C
- PSA: 32.70000
- LogP: 3.03560
S-Venlafaxine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-208330-5mg |
S-Venlafaxine, |
93413-44-6 | 5mg |
¥3234.00 | 2023-09-05 | ||
TRC | V120008-5mg |
S-Venlafaxine |
93413-44-6 | 5mg |
$ 265.00 | 2023-09-05 | ||
TRC | V120008-2mg |
S-Venlafaxine |
93413-44-6 | 2mg |
$ 190.00 | 2023-04-16 | ||
Apollo Scientific | BICR388-10mg |
(S)-Venlafaxine |
93413-44-6 | 10mg |
£386.00 | 2024-07-20 | ||
Apollo Scientific | BICR388-25mg |
(S)-Venlafaxine |
93413-44-6 | 25mg |
£727.00 | 2024-07-20 | ||
Apollo Scientific | BICR388-50mg |
(S)-Venlafaxine |
93413-44-6 | 50mg |
£1136.00 | 2024-07-20 | ||
TRC | V120008-50mg |
S-Venlafaxine |
93413-44-6 | 50mg |
$ 1777.00 | 2023-09-05 | ||
ChemScence | CS-0131886-1mg |
(S)-Venlafaxine |
93413-44-6 | 1mg |
$120.0 | 2022-04-26 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S937827-5mg |
(S)-Venlafaxine |
93413-44-6 | ≥98% | 5mg |
¥3,150.00 | 2022-09-28 | |
TRC | V120008-10mg |
S-Venlafaxine |
93413-44-6 | 10mg |
$ 526.00 | 2023-09-05 |
S-Venlafaxine Método de produção
Synthetic Routes 1
Condições de reacção
1.1 48 h, 80 °C
1.2 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; rt
1.2 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; rt
Referência
Synthetic Routes 2
Condições de reacção
Referência
- N-oxides of venlafaxine and O-desmethylvenlafaxine as prodrugs, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condições de reacção
Referência
- Preparation of venlafaxine hydrochloride crystalline polymorphs, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condições de reacção
Referência
- Process for resolving racemic amine by optically pure derivative of cypermethric acid, India, , ,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ; cooled
Referência
- Preparation of (-)-venlafaxine and derivatives as neuronal monoamine reuptake inhibitors., World Intellectual Property Organization, , ,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 5 h, 66 °C; 66 °C → 0 °C
1.2 Reagents: Ethyl acetate , Water ; 2 h, 0 °C
1.2 Reagents: Ethyl acetate , Water ; 2 h, 0 °C
Referência
- Asymmetric synthesis of (-)-venlafaxine using organocatalyst, World Intellectual Property Organization, , ,
Synthetic Routes 7
Condições de reacção
Referência
- Asymmetric synthesis of (-)-venlafaxine using organocatalyst, United States, , ,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Diethylenetriaminetetraacetic acid Solvents: Tetrahydrofuran ; reflux
Referência
- Process for preparation of chiral venlafaxine hydrochloride in crystal forms, China, , ,
Synthetic Routes 9
Condições de reacção
1.1 pH 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
1.3 Solvents: Hexane ; 1 h, rt; 2 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
1.3 Solvents: Hexane ; 1 h, rt; 2 h, 0 °C
Referência
- Preparation and pharmaceutical formulation of enantiomers of O-desmethyl venlafaxine, United States, , ,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ; pH 7, rt
1.2 Solvents: Hexane ; 1 h, rt; 2 h, 0 °C
1.2 Solvents: Hexane ; 1 h, rt; 2 h, 0 °C
Referência
- Preparation and formulation of O-desmethyl venlafaxine enantiomers, World Intellectual Property Organization, , ,
Synthetic Routes 11
Condições de reacção
Referência
- The synthesis of (1-oxaspiro[2.5]octan-2-ylmethoxy)(tert-butyl) dimethylsilaneAdvanced Materials Research (Durnten-Zurich, 2014, 881, 881-883,
Synthetic Routes 12
Condições de reacção
Referência
- Phenethylamine derivatives and intermediates, European Patent Organization, , ,
Synthetic Routes 13
Condições de reacção
Referência
- A process for producing enantiomers of substituted 1-(2-amino-1-phenyl-ethyl)-cyclohexanols, World Intellectual Property Organization, , ,
Synthetic Routes 14
Condições de reacção
Referência
- 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activityJournal of Medicinal Chemistry, 1990, 33(10), 2899-905,
Synthetic Routes 15
Condições de reacção
1.1 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate ; 15 min
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 5 h, reflux; reflux → 0 °C
1.4 Reagents: Ethyl acetate Solvents: Water ; 2 h, 0 °C
1.2 Reagents: Sodium bicarbonate ; 15 min
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 5 h, reflux; reflux → 0 °C
1.4 Reagents: Ethyl acetate Solvents: Water ; 2 h, 0 °C
Referência
- Asymmetric total synthesis of (-)-venlafaxine using an organocatalystTetrahedron Letters, 2013, 54(17), 2137-2139,
Synthetic Routes 16
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ; > 1 min, rt
Referência
- Efficient resolution of venlafaxine and mechanism study via X-ray crystallographyChirality, 2018, 30(3), 268-274,
Synthetic Routes 17
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
Referência
- Aminoalcohol-boron-BINOL complex and method for the preparation of optically active aminoalcohol derivative, Japan, , ,
S-Venlafaxine Raw materials
- (-)-Di-p-toluoyl-L-tartaric Acid
- (+)-O,O’-Di-p-toluoyl-D-tartaric Acid
- S-Venlafaxine
- D,L-Venlafaxine
- R-Venlafaxine
S-Venlafaxine Preparation Products
S-Venlafaxine Literatura Relacionada
-
Huw M. L. Davies,Aiwu Ni Chem. Commun. 2006 3110
-
Bruce Petrie,Colin F. Moffat Environ. Sci.: Processes Impacts 2022 24 547
-
Lu Sun,Liang Fang,Bin Lian,Jin-Jun Xia,Chan-juan Zhou,Ling Wang,Qiang Mao,Xin-Fa Wang,Xue Gong,Zi-Hong Liang,Shun-Jie Bai,Li Liao,Yu Wu,Peng Xie Mol. BioSyst. 2017 13 338
-
Liangwei Du,Xiaoling Wei,Xiangrong Lei,Lisheng Wang,Qi Gong,Xiaojun Wang Anal. Methods 2014 6 1108
-
Katie McKenzie,Colin F. Moffat,Bruce Petrie Anal. Methods 2020 12 2881
93413-44-6 (S-Venlafaxine) Produtos relacionados
- 93413-77-5(1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl)
- 149289-31-6(Cyclohexanol,1-[2-amino-1-(4-methoxyphenyl)ethyl]-)
- 135308-74-6(rac N,O-Didesmethyl Venlafaxine)
- 1062606-12-5((±)-Venlafaxine-d6 HCl (N,N-dimethyl-d6))
- 93413-62-8(D,L-O-Desmethyl Venlafaxine)
- 149289-30-5(rac N-Desmethyl Venlafaxine)
- 142761-11-3(R-(-)-O-Desmethyl Venlafaxine)
- 93413-69-5(D,L-Venlafaxine)
- 142761-12-4((S)-(+)-O-Desmethyl Venlafaxine)
- 93413-46-8(R-Venlafaxine)
Fornecedores recomendados
PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente

Wuhan Comings Biotechnology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

atkchemica
Membro Ouro
CN Fornecedor
Reagente

Wuhan brilliant Technology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel

钜澜化工科技(青岛)有限公司
Membro Ouro
CN Fornecedor
A granel
